molecular formula C16H14FNO2 B611912 YZ51 CAS No. 1835652-66-8

YZ51

Cat. No.: B611912
CAS No.: 1835652-66-8
M. Wt: 271.2914
InChI Key: MWPGUZTXBTYJCD-UHFFFAOYSA-N
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Description

YZ51 is a novel potent inhibitor of ribonucleotide reductase (RR), inhibiting hepatitis B virus replication by targeting ribonucleotide reductase M2 protein.

Properties

CAS No.

1835652-66-8

Molecular Formula

C16H14FNO2

Molecular Weight

271.2914

IUPAC Name

4-Cyclopropyl-2-fluoro-N-(4-hydroxyphenyl) benzamide

InChI

InChI=1S/C16H14FNO2/c17-15-9-11(10-1-2-10)3-8-14(15)16(20)18-12-4-6-13(19)7-5-12/h3-10,19H,1-2H2,(H,18,20)

InChI Key

MWPGUZTXBTYJCD-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(O)C=C1)C2=CC=C(C3CC3)C=C2F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YZ51

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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